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Protocols & Analytical Methods

Method

A Comprehensive Guide to the Synthesis of 2-[1-(Aminomethyl)cyclobutyl]butan-2-ol: A Novel Cyclobutane-Containing Amino Alcohol

An Application Note and Step-by-Step Protocol for the Synthesis of 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL Abstract This application note provides a detailed, two-step protocol for the synthesis of 2-[1-(aminomethyl)cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Protocol for the Synthesis of 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL

Abstract

This application note provides a detailed, two-step protocol for the synthesis of 2-[1-(aminomethyl)cyclobutyl]butan-2-ol, a novel compound featuring a sterically congested quaternary carbon within a cyclobutane ring. The synthetic strategy is predicated on two robust and well-established transformations in organic chemistry. The first step involves the creation of the key carbon-carbon bond through the nucleophilic addition of a nitrile-stabilized carbanion to a ketone. The second step achieves a chemoselective reduction of the nitrile functionality to a primary amine using a powerful hydride reagent. This guide is intended for researchers in synthetic organic chemistry and drug development, offering a logical and reproducible pathway to a unique molecular scaffold that combines the conformational rigidity of a cyclobutane ring with the versatile functionality of a 1,2-amino alcohol moiety.

Introduction

In contemporary medicinal chemistry, there is a significant and growing demand for molecular scaffolds that are rich in sp³-hybridized carbons and possess a degree of conformational rigidity. Cyclobutane derivatives have emerged as particularly valuable motifs in this context.[1][2] Their puckered, three-dimensional structure can serve as a bioisostere for other groups, such as phenyl rings or flexible alkyl chains, often leading to improved metabolic stability and binding affinity.[3] When combined with versatile functional groups like amines and alcohols, these scaffolds become powerful building blocks for the synthesis of complex and biologically active molecules.[4]

The target molecule, 2-[1-(aminomethyl)cyclobutyl]butan-2-ol, presents a unique synthetic challenge due to the presence of a quaternary carbon atom on the cyclobutane ring, which is substituted with both an aminomethyl group and a tertiary alcohol. The synthetic strategy outlined herein addresses this challenge through a convergent and efficient two-step process:

  • C-C Bond Formation: Generation of a cyanocyclobutyl carbanion and its subsequent reaction with 2-butanone to construct the tertiary alcohol and the quaternary center simultaneously.

  • Nitrile Reduction: Chemoselective reduction of the cyano group to the target primary amine, leaving the tertiary alcohol intact.

This protocol provides detailed procedural steps, mechanistic insights, and necessary safety precautions for the successful synthesis of this novel amino alcohol.

Overall Synthetic Scheme

The synthesis proceeds in two distinct steps starting from commercially available cyclobutanecarbonitrile.

Overall_Workflow A Cyclobutanecarbonitrile B Intermediate: 2-(1-Cyanocyclobutyl)butan-2-ol A->B  1) LDA, THF, -78 °C  2) 2-Butanone  3) H₂O Workup C Final Product: 2-[1-(Aminomethyl)cyclobutyl]butan-2-ol B->C  1) LiAlH₄, THF  2) Quench

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of 2-(1-Cyanocyclobutyl)butan-2-ol

Principle and Mechanism

The first key transformation involves the deprotonation of the carbon atom alpha to the nitrile group in cyclobutanecarbonitrile. The electron-withdrawing nature of the cyano group significantly acidifies the adjacent C-H bond, allowing for its removal by a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is the ideal reagent for this purpose; its considerable steric bulk prevents it from acting as a nucleophile and adding to the nitrile group itself.

The reaction is conducted at a low temperature (-78 °C) to ensure the stability of the resulting carbanion and to control the subsequent reaction rate. This nitrile-stabilized carbanion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of 2-butanone. The reaction concludes with an aqueous workup to protonate the newly formed alkoxide, yielding the desired tertiary cyano-alcohol intermediate.

Mechanism_Step1 Cyclobutanecarbonitrile Carbanion Cyclobutanecarbonitrile->Carbanion LDA LDA LDA->Carbanion Diisopropylamine HN(iPr)₂ Carbanion->Diisopropylamine Carbanion_2 Alkoxide Carbanion_2->Alkoxide Butanone 2-Butanone Butanone->Alkoxide Alkoxide_2 Final_Intermediate 2-(1-Cyanocyclobutyl)butan-2-ol Alkoxide_2->Final_Intermediate H3O H₃O⁺ H3O->Final_Intermediate

Caption: Mechanism of C-C bond formation.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)Eq.
DiisopropylamineC₆H₁₅N101.194.4 mL31.51.05
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.0612.0 mL30.01.00
CyclobutanecarbonitrileC₅H₇N81.122.43 g30.01.00
2-Butanone (MEK)C₄H₈O72.112.38 g33.01.10
Tetrahydrofuran (THF)C₄H₈O72.11150 mL--
Saturated NH₄Cl (aq)NH₄Cl53.4950 mL--
Diethyl ether(C₂H₅)₂O74.12200 mL--
Anhydrous MgSO₄MgSO₄120.37As needed--
Step-by-Step Protocol
  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature.

  • LDA Preparation: To the reaction flask, add 100 mL of anhydrous THF and the diisopropylamine (4.4 mL). Cool the solution to -10 °C in an ice-salt bath. Slowly add the n-butyllithium solution (12.0 mL) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 0 °C. Stir the resulting pale yellow solution for 30 minutes at 0 °C.

  • Deprotonation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. In a separate vial, dissolve cyclobutanecarbonitrile (2.43 g) in 20 mL of anhydrous THF. Add this solution dropwise to the LDA solution over 20 minutes. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the carbanion.

  • Ketone Addition: Add 2-butanone (2.38 g) dissolved in 10 mL of anhydrous THF to the reaction mixture dropwise over 15 minutes. The solution may change color.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours.

  • Quenching: Slowly quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution dropwise, ensuring the temperature remains below -50 °C during the initial addition.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel. Add 100 mL of diethyl ether and 50 mL of water. Separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

  • Purification: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product, a viscous oil, should be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 2-(1-cyanocyclobutyl)butan-2-ol.

Part 2: Synthesis of 2-[1-(Aminomethyl)cyclobutyl]butan-2-ol

Principle and Rationale

The final step is the reduction of the nitrile functional group to a primary amine. Lithium aluminum hydride (LiAlH₄) is an exceptionally effective reagent for this transformation.[5][6][7] It is a potent source of hydride ions (H⁻) that will readily reduce the carbon-nitrogen triple bond while leaving the sterically hindered tertiary alcohol untouched. The reaction proceeds via the addition of two equivalents of hydride to the nitrile, forming an intermediate imine which is then further reduced to the amine.[6] A careful aqueous workup is required to quench the excess LiAlH₄ and to hydrolyze the aluminum-amine complexes to liberate the final product.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)Eq.
2-(1-Cyanocyclobutyl)butan-2-olC₁₀H₁₇NO167.253.35 g20.01.00
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄37.951.71 g45.02.25
Tetrahydrofuran (THF)C₄H₈O72.11100 mL--
Water (H₂O)H₂O18.021.7 mL--
15% NaOH (aq)NaOH40.001.7 mL--
Water (H₂O)H₂O18.025.1 mL--
Diethyl ether(C₂H₅)₂O74.12150 mL--
Anhydrous Na₂SO₄Na₂SO₄142.04As needed--
Step-by-Step Protocol
  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum. Flame-dry the apparatus and maintain it under a positive pressure of dry nitrogen.

  • LiAlH₄ Slurry: To the reaction flask, add 80 mL of anhydrous THF. Carefully add the lithium aluminum hydride powder (1.71 g) in portions. Stir the resulting grey slurry.

  • Substrate Addition: Dissolve the 2-(1-cyanocyclobutyl)butan-2-ol (3.35 g) in 20 mL of anhydrous THF. Cool the LiAlH₄ slurry to 0 °C in an ice bath. Add the substrate solution dropwise via an addition funnel over 30 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain for 4 hours to ensure complete reduction.

  • Cooling and Quenching (Fieser Workup): Cool the reaction flask back down to 0 °C in an ice bath. CAUTION: This procedure is highly exothermic and generates hydrogen gas. Perform in a well-ventilated fume hood. Quench the reaction by the slow, dropwise addition of the following reagents in sequence:

    • 1.7 mL of water

    • 1.7 mL of 15% aqueous sodium hydroxide solution

    • 5.1 mL of water

  • Work-up: Stir the resulting granular white precipitate vigorously for 1 hour at room temperature. Add a scoop of anhydrous sodium sulfate and continue stirring for another 15 minutes.

  • Purification: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether (3 x 50 mL). Combine the filtrate and the washings. Concentrate the solvent under reduced pressure to yield the crude 2-[1-(aminomethyl)cyclobutyl]butan-2-ol. The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.

Safety Precautions

  • n-Butyllithium: A pyrophoric reagent that can ignite upon contact with air or moisture. Handle only under an inert atmosphere.

  • Lithium Aluminum Hydride (LiAlH₄): A highly water-reactive solid. Contact with water or protic solvents generates large volumes of flammable hydrogen gas and can lead to violent reactions. Always handle in a dry environment and under an inert atmosphere. The quenching procedure must be performed with extreme care behind a blast shield.

  • Anhydrous Solvents: THF and diethyl ether are highly flammable. Ensure all operations are performed in a chemical fume hood, away from ignition sources. Anhydrous THF can form explosive peroxides; use freshly distilled or inhibitor-free solvent from a sealed container.

  • Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves are mandatory at all times.

Conclusion

This application note details an effective and logical two-step synthesis for the novel amino alcohol 2-[1-(aminomethyl)cyclobutyl]butan-2-ol. The protocol relies on fundamental and high-yielding organic reactions, providing a reliable pathway for accessing this unique, sterically-hindered building block. The final product is a valuable scaffold for further elaboration in synthetic and medicinal chemistry programs.

References

  • Study Mind. (2022). Amines - Nitriles (A-Level Chemistry). Available at: [Link]

  • Wikipedia. (2023). Nitrile reduction. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of aminomethyl cyclobutane carboxylic acid as a... Available at: [Link]

  • Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Available at: [Link]

  • Clark, J. (n.d.). reduction of nitriles. Chemguide. Available at: [Link]

  • Ashenhurst, J. (2025). Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry. Available at: [Link]

  • Wang, Z., et al. (2020). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. Nature Communications. Available at: [Link]

  • van der Heijden, G., et al. (2023). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository. Available at: [Link]

  • Scott, K. A., et al. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. DASH. Available at: [Link]

Sources

Application

Use of 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL as a building block in drug discovery

Application Note: 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL as a 3D sp³-Rich Building Block in Drug Discovery Document Type: Technical Application Note & Synthetic Protocol Date Issued: March 25, 2026 Target Audience: Medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL as a 3D sp³-Rich Building Block in Drug Discovery

Document Type: Technical Application Note & Synthetic Protocol Date Issued: March 25, 2026 Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Engineers

Executive Summary & Strategic Rationale

Modern drug discovery is undergoing a paradigm shift away from flat, aromatic-heavy screening libraries toward highly saturated, three-dimensional architectures. This transition is largely driven by the "Escape from Flatland" theory, which demonstrates that increasing the fraction of sp³ hybridized carbons (Fsp³) in a drug candidate significantly improves its clinical success rate, aqueous solubility, and target selectivity[1][2].

2-[1-(Aminomethyl)cyclobutyl]butan-2-OL is a highly specialized, sp³-rich building block designed specifically to address the limitations of traditional flat fragments. Structurally, it features a gem-disubstituted cyclobutane core, a primary aminomethyl group, and a tertiary butan-2-ol moiety.

From a medicinal chemistry perspective, the causality behind selecting this specific fragment is threefold:

  • Conformational Locking: The cyclobutane ring adopts a rigid "butterfly" conformation, projecting the amine and alcohol into distinct, predictable 3D exit vectors. This reduces the entropic penalty upon binding to a target receptor[3].

  • Metabolic Shielding: The gem-disubstitution at the cyclobutane core effectively blocks cytochrome P450-mediated alpha-oxidation, a common metabolic liability in standard aliphatic amines[3].

  • Polarity without Liability: The tertiary alcohol provides a critical hydrogen bond donor/acceptor to improve aqueous solubility. Unlike primary or secondary alcohols, tertiary alcohols are highly sterically hindered, making them resistant to rapid phase II glucuronidation and eliminating the need for protecting groups during standard amide couplings.

Physicochemical Profiling & Structural Advantages

To illustrate the structural superiority of this building block, we compare its physicochemical profile against a traditional flat amine fragment (e.g., Benzylamine).

Table 1: Physicochemical Comparison of Building Blocks

PropertyFlat Analog (Benzylamine)2-[1-(Aminomethyl)cyclobutyl]butan-2-OLStructural Rationale / Impact
Fsp³ (Saturation) 0.141.00Maximizes 3D character, directly correlating with higher clinical transition rates from discovery to Phase III[2].
Conformational Rigidity Low (freely rotatable)High (cyclobutane locked)Pre-organizes the ligand into a bioactive conformation, enhancing target affinity.
Metabolic Liability High (benzylic oxidation)Low (gem-disubstituted sp³ center)Blocks CYP450-mediated oxidation, significantly extending in vivo half-life[3].
Aqueous Solubility ModerateHigh (tertiary alcohol present)The -OH group acts as a polar handle, improving solubility without introducing a metabolic weak point.

Logical Relationships & Workflows

The integration of 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL into a lead scaffold typically involves targeting the primary amine while leaving the tertiary alcohol intact. Below is the logical workflow for this integration.

Workflow A Target Scaffold (Carboxylic Acid) C HATU / DIPEA Chemoselective Coupling A->C B 2-[1-(Aminomethyl)cyclobutyl] butan-2-OL B->C D sp³-Enriched Lead Compound C->D

Caption: Workflow for integrating the sp³-rich cyclobutyl building block via chemoselective amide coupling.

Once integrated, the resulting 3D ligand modulates biological targets (such as GPCRs or kinases) with higher specificity due to its unique spatial geometry.

Pathway Ligand 3D Cyclobutyl Ligand Receptor Target Receptor (e.g., GPCR/Kinase) Ligand->Receptor High-affinity binding (Reduced entropic penalty) Complex Ligand-Receptor Complex (Enhanced Binding Affinity) Receptor->Complex Conformational lock Effect Downstream Signaling Modulation Complex->Effect Efficacy

Caption: Biological signaling modulation achieved by the conformationally restricted 3D cyclobutyl ligand.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that successful synthetic integration of sterically demanding sp³-rich fragments requires precise reagent selection. The following protocols are designed as self-validating systems to ensure maximum yield and chemoselectivity.

Protocol A: Chemoselective Amide Coupling (HATU-Mediated)

Causality Note: The gem-disubstituted cyclobutane introduces significant steric bulk adjacent to the primary amine. Standard coupling reagents like EDC/HOBt often result in prolonged reaction times and lower yields. HATU provides a highly reactive HOAt-ester intermediate that overcomes this steric hindrance. The tertiary alcohol is sterically shielded and significantly less nucleophilic than the primary amine, allowing for chemoselective N-acylation without the need for protecting groups.

Materials:

  • Target Carboxylic Acid (1.0 eq)

  • 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M) under a nitrogen atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.5 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Amine Addition: Add 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL (1.2 eq) dropwise to the activated mixture.

  • Reaction Propagation: Stir the reaction mixture at room temperature for 2–4 hours.

  • Validation Check (Critical Step): Withdraw a 5 µL aliquot, dilute in 100 µL of Acetonitrile/Water (1:1), and analyze via LC-MS. The reaction is considered complete when the extracted ion chromatogram (EIC) shows >95% consumption of the target carboxylic acid and the appearance of the desired product mass [M+H]⁺. Do not proceed to quenching until this conversion threshold is met.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, typically a gradient of DCM/MeOH) to yield the sp³-enriched lead compound.

Protocol B: Reductive Amination

Causality Note: When attaching this building block to an aldehyde, NaBH(OAc)₃ is the optimal reducing agent. It is mild enough to selectively reduce the intermediate iminium ion without reducing the starting aldehyde. The addition of a catalytic amount of acetic acid accelerates iminium formation, which is critical when dealing with sterically hindered amines.

Materials:

  • Target Aldehyde (1.0 eq)

  • 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial Acetic Acid (0.1 eq)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Iminium Formation: Dissolve the target aldehyde (1.0 eq) and the cyclobutyl amine building block (1.1 eq) in anhydrous DCE (0.2 M). Add glacial acetic acid (0.1 eq) to catalyze iminium formation. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in portions over 10 minutes. Stir the suspension at room temperature for 12 hours.

  • Validation Check: Monitor the consumption of the aldehyde via TLC or LC-MS. The intermediate iminium ion may appear as a distinct mass. Only after complete aldehyde consumption should the reaction be quenched.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy unreacted hydride. Extract with Dichloromethane (3x). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via reverse-phase preparative HPLC to isolate the pure secondary amine.

Sources

Method

Application Notes and Protocols for the Scale-up Manufacturing and Synthesis of 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL

Abstract This document provides a comprehensive guide for the synthesis and scale-up manufacturing of 2-[1-(aminomethyl)cyclobutyl]butan-2-ol, a novel carbocyclic compound with potential applications in pharmaceutical de...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis and scale-up manufacturing of 2-[1-(aminomethyl)cyclobutyl]butan-2-ol, a novel carbocyclic compound with potential applications in pharmaceutical development. The synthetic strategy is designed for efficiency, scalability, and control, proceeding through three key stages: formation of a cyclobutane core, introduction of the tertiary alcohol moiety via a Grignard reaction, and subsequent reduction of a nitrile to the primary amine. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, scale-up considerations, safety procedures, and analytical methods.

Introduction

Cyclobutane-containing molecules are of increasing interest in medicinal chemistry due to their unique three-dimensional structures which can confer favorable pharmacological properties.[1][2] The target molecule, 2-[1-(aminomethyl)cyclobutyl]butan-2-ol, incorporates a quaternary carbon center on the cyclobutane ring, presenting a synthetic challenge that requires a carefully planned and executed multi-step synthesis. This guide outlines a robust and scalable pathway to this compound.

The chosen synthetic route, as illustrated below, begins with the construction of the cyclobutane ring, followed by the installation of the butan-2-ol substituent, and concludes with the reduction of a nitrile to the desired aminomethyl group. Each step has been selected based on established chemical principles and with consideration for industrial-scale applicability.

Synthetic_Pathway A Ethyl Cyanoacetate + 1,3-Dibromopropane B Ethyl 1-cyanocyclobutanecarboxylate A->B  Step 1: Cyclization   C 2-(1-Cyanocyclobutyl)butan-2-ol B->C  Step 2: Grignard Reaction   D 2-[1-(Aminomethyl)cyclobutyl]butan-2-ol C->D  Step 3: Nitrile Reduction  

Caption: Proposed synthetic pathway for 2-[1-(Aminomethyl)cyclobutyl]butan-2-ol.

Part 1: Synthesis of Ethyl 1-cyanocyclobutanecarboxylate

The initial step involves the formation of the core cyclobutane structure through the reaction of ethyl cyanoacetate with 1,3-dibromopropane. This classic malonic ester-type synthesis is a reliable method for constructing four-membered rings.[3][4]

Reaction Scheme:
Experimental Protocol (Laboratory Scale)

Materials:

  • Sodium metal

  • Absolute Ethanol (EtOH)

  • Ethyl cyanoacetate

  • 1,3-Dibromopropane

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by carefully adding sodium metal to absolute ethanol under a nitrogen atmosphere.

  • To the freshly prepared sodium ethoxide solution, add ethyl cyanoacetate dropwise via the dropping funnel.

  • Following the addition of ethyl cyanoacetate, add 1,3-dibromopropane dropwise.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude ethyl 1-cyanocyclobutanecarboxylate.

  • Purify the crude product by vacuum distillation.

Scale-up Considerations:
ParameterLaboratory ScalePilot/Industrial ScaleRationale & Justification
Base Sodium ethoxide (in situ)Commercial sodium ethoxide solutionSafety and convenience. Handling large quantities of sodium metal is hazardous.
Solvent Absolute EthanolEthanol or a higher boiling point solvent like tolueneToluene can allow for higher reaction temperatures and easier water removal.
Work-up Liquid-liquid extractionCentrifugation and phase separationMore efficient for large volumes.
Purification Vacuum distillationFractional distillationTo achieve high purity on a larger scale.

Part 2: Grignard Reaction for Tertiary Alcohol Synthesis

This step utilizes a Grignard reaction to introduce the ethyl groups and form the tertiary alcohol. Ethylmagnesium bromide is added to the ethyl 1-cyanocyclobutanecarboxylate intermediate. Grignard reagents are known to react with esters to form tertiary alcohols.[5][6] The ester functionality is generally more reactive towards Grignard reagents than the nitrile group, allowing for a degree of chemoselectivity.[3][7]

Reaction Scheme:
Experimental Protocol (Laboratory Scale)

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Bromoethane

  • Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)

  • Ethyl 1-cyanocyclobutanecarboxylate

  • Saturated ammonium chloride solution (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings and a crystal of iodine to the flask.

  • Prepare a solution of bromoethane in anhydrous diethyl ether and add a small portion to the magnesium to initiate the reaction.

  • Once the reaction begins (indicated by bubbling and disappearance of the iodine color), add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Dissolve ethyl 1-cyanocyclobutanecarboxylate in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC.

  • Cool the reaction mixture again to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude 2-(1-cyanocyclobutyl)butan-2-ol by column chromatography.

Scale-up Considerations and Safety:

The scale-up of Grignard reactions requires stringent safety protocols due to their highly exothermic nature and the flammability of the reagents and solvents.[1][2][8][9]

Grignard_Safety_Workflow A Strict Anhydrous Conditions (Flame-dried/Oven-dried Glassware) B Inert Atmosphere (Nitrogen/Argon Blanket) A->B C Controlled Reagent Addition (Dosing Pump) B->C D Efficient Heat Removal (Jacketed Reactor with Chiller) C->D E Emergency Quenching Plan D->E

Caption: Critical safety workflow for large-scale Grignard reactions.

ParameterLaboratory ScalePilot/Industrial ScaleRationale & Justification
Grignard Reagent Prepared in situCommercially available solutionConsistency, safety, and eliminates the initiation step on a large scale.[10]
Solvent Diethyl ether or THFTHF or a higher boiling point ether (e.g., CPME)THF is less volatile than diethyl ether. Cyclopentyl methyl ether (CPME) is a greener alternative with a higher flash point.[7]
Temperature Control Ice bathJacketed reactor with a cooling systemPrecise and reliable temperature control is crucial to prevent runaway reactions.[11][12]
Quenching Saturated NH₄ClSlow addition of a cooled protic solvent (e.g., isopropanol) followed by aqueous work-upControlled quenching is essential to manage the exotherm.

Part 3: Reduction of Nitrile to Primary Amine

The final step is the reduction of the nitrile group to a primary aminomethyl group. This transformation must be conducted under conditions that do not affect the tertiary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this conversion.[9][11][13] Catalytic hydrogenation with Raney Nickel is another viable, and often safer, option for large-scale production.[13][14][15]

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Reaction Scheme:

Experimental Protocol (Laboratory Scale):

Materials:

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-(1-Cyanocyclobutyl)butan-2-ol

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a Fieser workup

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-(1-cyanocyclobutyl)butan-2-ol in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser method).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by a suitable method, such as crystallization of the hydrochloride salt.

Method B: Catalytic Hydrogenation

Reaction Scheme:

Experimental Protocol (Laboratory Scale):

Materials:

  • Raney Nickel (slurry in water)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Ammonia (as a solution in the alcohol or anhydrous)

  • 2-(1-Cyanocyclobutyl)butan-2-ol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • In a hydrogenation vessel (e.g., a Parr shaker), add a solution of 2-(1-cyanocyclobutyl)butan-2-ol in ethanol saturated with ammonia.

  • Carefully add the Raney Nickel catalyst.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Heat the mixture to 40-60 °C with vigorous stirring.

  • Monitor the reaction by hydrogen uptake.

  • Once the reaction is complete, cool the vessel, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as described in Method A.

Scale-up and Safety Considerations for Nitrile Reduction:
ParameterLiAlH₄ ReductionCatalytic HydrogenationRationale & Justification
Safety Highly pyrophoric reagent, violent reaction with water. Requires specialized handling and quenching procedures.[16][17][18][19]Flammable hydrogen gas under pressure. Catalyst can be pyrophoric. Requires a certified high-pressure reactor.Catalytic hydrogenation is generally considered safer and more environmentally friendly for large-scale operations.[2][20]
Work-up Complex and hazardous quenching procedure.Simple filtration to remove the catalyst.Filtration is a much simpler and safer unit operation at scale.
Byproducts Formation of aluminum salts that require disposal.Minimal byproducts.Greener process with less waste generation.
Cost LiAlH₄ is relatively expensive.Catalyst can be recycled. Hydrogen is inexpensive.More cost-effective for large-scale manufacturing.

Analytical Characterization

The progress of the reactions and the purity of the intermediates and final product should be monitored using standard analytical techniques:

  • Thin Layer Chromatography (TLC): For rapid reaction monitoring.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of all compounds.

  • Infrared (IR) Spectroscopy: To monitor the disappearance of the nitrile stretch (~2230 cm⁻¹) and the appearance of the N-H stretches of the primary amine (~3300-3400 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment of the final product.

Conclusion

The synthetic route detailed in this guide provides a viable and scalable method for the production of 2-[1-(aminomethyl)cyclobutyl]butan-2-ol. The procedures have been designed with a focus on reliability, safety, and efficiency, making them suitable for both laboratory synthesis and industrial scale-up. Careful attention to the safety protocols, particularly for the Grignard reaction and the LiAlH₄ reduction, is paramount for the successful and safe execution of this synthesis.

References

  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Retrieved March 25, 2026, from [Link]

  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. (2002, October 24). ACS Publications. [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry. Retrieved March 25, 2026, from [Link]

  • Show how you would add a Grignard reagent to an ester or a nitril... | Study Prep in Pearson+. (n.d.). Retrieved March 25, 2026, from [Link]

  • Grignard Reaction - American Chemical Society. (n.d.). Retrieved March 25, 2026, from [Link]

  • Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines | The Journal of Organic Chemistry - ACS Publications. (2017, September 21). ACS Publications. [Link]

  • Alcohols to Nitriles - Chemistry Steps. (2024, November 28). Chemistry Steps. [Link]

  • Grignard reaction safety - YouTube. (2024, June 7). YouTube. [Link]

  • 7 - Green Chemistry. (2013, May 3). Royal Society of Chemistry. [Link]

  • Grignard Reaction. (n.d.). Retrieved March 25, 2026, from [Link]

  • Grignard Reaction of Nitriles - Organic Chemistry Tutor. (n.d.). Retrieved March 25, 2026, from [Link]

  • Nitrile reduction - Wikipedia. (n.d.). Retrieved March 25, 2026, from [Link]

  • EP0271092A1 - Method of reducing nitrile into a corresponding alcohol - Google Patents. (n.d.).
  • Practical electrochemical hydrogenation of nitriles at the nickel foam cathode - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03446E. (2024, September 5). Royal Society of Chemistry. [Link]

  • Nickel‐Catalyzed Reductive Hydrolysis of Nitriles to Alcohols. (n.d.). Wiley Online Library. Retrieved March 25, 2026, from [Link]

  • What is TLC and how can it be used to determine if a reaction is complete (Grignard Reagents)? - Quora. (2023, January 23). Quora. [Link]

  • The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac - ResearchGate. (n.d.). Retrieved March 25, 2026, from [Link]

  • Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse. (2002, September 5). The Hive. [Link]

  • Lithium aluminium hydride - Wikipedia. (n.d.). Retrieved March 25, 2026, from [Link]

  • 20.7: Chemistry of Nitriles. (2024, September 30). Chemistry LibreTexts. [Link]

  • Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. (2008, April 4). Arkivoc. [Link]

  • Sustainable Alkylation of Nitriles with Alcohols by Manganese Catalysis. (n.d.). Organic Chemistry Portal. Retrieved March 25, 2026, from [Link]

  • Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal - ACS Publications. (2020, January 10). ACS Publications. [Link]

  • Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines - PubMed. (2017, October 20). PubMed. [Link]

  • Development of an Easy-To-Handle Redox Active Group for Alcohols: Catalytic Transformation of Tertiary Alcohols to Nitriles | Organic Letters - ACS Publications. (2024, June 26). ACS Publications. [Link]

  • US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents. (n.d.).
  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations - ACS Publications. (2024, February 9). ACS Publications. [Link]

  • Quenching and Disposal of Water Reactive Materials Link downloads document, Link opens in new window - Environmental Health and Safety. (n.d.). Retrieved March 25, 2026, from [Link]

  • Highly Practical Synthesis of Nitriles and Heterocycles from Alcohols under Mild Conditions by Aerobic Double Dehydrogenative Catalysis. (2013, April 5). ACS Publications. [Link]

  • Grignard Reaction Laboratory Reaction Safety Summary (LRSS): A Practical Resource for Chemists - ACS Publications. (2026, March 3). ACS Publications. [Link]

  • US3062869A - Reduction of nitriles - Google Patents. (n.d.).
  • Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities - ResearchGate. (n.d.). Retrieved March 25, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved March 25, 2026, from [Link]

  • Ethylmagnesium bromide - Wikipedia. (n.d.). Retrieved March 25, 2026, from [Link]

  • What is the reaction of methyl magnesium bromide on ethyl cyanide? - Quora. (2021, September 27). Quora. [Link]

  • Esters with Grignard Reagent - Chemistry Steps. (2025, October 13). Chemistry Steps. [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Master Organic Chemistry. [Link]

  • LAB MANUAL 1 Organic Chemistry II Lab Manual Caitlyn Bailey A Senior Thesis submitted in partial fulfillment of th - Liberty University. (n.d.). Retrieved March 25, 2026, from [Link]

  • Grignard Reaction - Cambridge University Press & Assessment. (n.d.). Retrieved March 25, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solvent Optimization for 2-[1-(Aminomethyl)cyclobutyl]butan-2-ol Extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 2-[1-(Aminomethyl)cyclobutyl]butan-2-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 2-[1-(Aminomethyl)cyclobutyl]butan-2-ol . This molecule is a sterically hindered amino alcohol featuring a lipophilic cyclobutane ring, a primary amine, and a tertiary alcohol. Its amphiphilic nature and pH-dependent ionization make liquid-liquid extraction (LLE) highly sensitive to solvent selection and aqueous phase conditions.

Below, you will find causality-driven troubleshooting guides, optimized protocols, and empirical data to ensure high-yield, high-purity extraction.

Troubleshooting Guides & FAQs

Q1: Why am I getting low recovery of 2-[1-(Aminomethyl)cyclobutyl]butan-2-ol in my organic phase during standard extraction? A1: Low recovery is almost always a function of incorrect aqueous phase pH. The target molecule contains a primary amine (-CH₂NH₂) with an estimated pKa of ~9.5 to 10.5. If the extraction is performed at neutral pH (pH 7), the amine remains protonated as an ammonium cation, drastically lowering its partition coefficient (LogD) and keeping it highly water-soluble. Causality & Solution: To drive the equilibrium toward the organic phase, you must basify the aqueous layer to at least 1.5 to 2 pH units above the amine's pKa (target pH 11.5–12.0) using 2M NaOH. This ensures the amine is fully deprotonated (neutral state), maximizing its lipophilicity and facilitating mass transfer into the organic solvent.

Q2: Which organic solvent is optimal for extracting this specific amino alcohol? A2: The ideal solvent must balance polarity (to accommodate the hydrogen-bonding tertiary alcohol) with immiscibility. While Dichloromethane (DCM) is traditionally excellent for amino alcohols due to its dipole moment, regulatory and environmental constraints in pharmaceutical active pharmaceutical ingredient (API) development often necessitate alternatives [1]. Causality & Solution:Methyl tert-butyl ether (MTBE) is the optimal choice. Unlike Ethyl Acetate (EtOAc), which can undergo base-catalyzed hydrolysis (saponification) at the high pH required to deprotonate your amine, MTBE is completely stable under strongly basic conditions. Furthermore, MTBE has excellent hydrogen-bond accepting capabilities, which solvates the tertiary alcohol group effectively, improving extraction yield[2].

Q3: How do I resolve stubborn emulsions during the extraction? A3: The combination of a lipophilic cyclobutane ring and polar hydrophilic groups (amine and alcohol) gives 2-[1-(Aminomethyl)cyclobutyl]butan-2-ol mild surfactant-like properties. At the solvent-water interface, these molecules align and lower interfacial tension, stabilizing emulsions. Causality & Solution:

  • Increase Ionic Strength: Saturate the aqueous phase with NaCl (brine). This "salting-out" effect increases the polarity of the aqueous phase, forcing the organic compound into the organic layer and breaking the emulsion lattice.

  • Filtration: If the emulsion is stabilized by particulate matter (e.g., precipitated inorganic salts), filtering the entire biphasic mixture through a pad of Celite before phase separation will mechanically resolve it.

Q4: Can I extract this compound directly from a reaction mixture containing water-miscible solvents (e.g., THF or MeOH)? A4: No. Attempting LLE in the presence of high concentrations of tetrahydrofuran (THF) or methanol (MeOH) alters the liquid-liquid equilibria (LLE) and vapor-liquid equilibria (VLE). These act as co-solvents that drag the API back into the aqueous phase or prevent phase separation entirely [3]. Causality & Solution: You must perform a "solvent swap." Concentrate the reaction mixture under reduced pressure to strip off the water-miscible solvent before adding your extraction solvent and adjusting the pH.

Data Presentation: Solvent Selection Matrix

The following table summarizes the quantitative and qualitative parameters governing solvent selection for this specific amino alcohol.

SolventDielectric Constant (ε)Extraction Efficiency (pH > 11)Emulsion RiskBase Stability (pH > 11)Scientific Rationale
MTBE 2.6HighLowExcellentRecommended. Stable at high pH; good H-bond acceptor for the tertiary alcohol.
DCM 9.1Very HighModerateExcellentHigh yield, but toxic and prone to emulsion formation due to density proximity.
EtOAc 6.0ModerateModeratePoorNot recommended. Hydrolyzes to ethanol and acetate at the pH needed for amine deprotonation.
Toluene 2.4LowLowExcellentToo non-polar. Fails to adequately solvate the polar hydroxyl and amine motifs.

Experimental Protocol: Optimized Acid-Base Extraction Workflow

This self-validating protocol utilizes pH manipulation to selectively purge impurities before capturing the target API.

Step 1: Solvent Removal

  • Concentrate the crude reaction mixture via rotary evaporation (40°C, 50 mbar) to remove any water-miscible solvents (e.g., THF, MeOH). Validation: Condenser dripping ceases, leaving a viscous aqueous residue.

Step 2: Acidic Wash (Impurity Purge)

  • Dilute the residue in 100 mL of deionized water.

  • Add 1M HCl dropwise until the pH reaches 3.0. Validation: Verify with a calibrated pH meter. Causality: This protonates the target amine, ensuring it remains locked in the aqueous phase.

  • Wash the aqueous layer with 2 x 50 mL of MTBE. Discard the organic layers. Causality: This removes non-basic, neutral, and acidic lipophilic impurities.

Step 3: Basification (Product Liberation)

  • Cool the aqueous phase in an ice bath (neutralization is highly exothermic).

  • Slowly add 2M NaOH until the pH reaches 11.5–12.0. Validation: Verify with a pH meter. Causality: This fully deprotonates the primary amine, rendering the molecule neutral and lipophilic.

Step 4: Target Extraction & Emulsion Resolution

  • Extract the basic aqueous phase with 3 x 50 mL of MTBE.

  • Self-Correction: If an emulsion forms at the interface, add 20 mL of saturated aqueous NaCl (brine) and gently swirl (do not shake vigorously) until the phases sharply delineate.

Step 5: Washing and Isolation

  • Combine the MTBE organic layers and wash once with 30 mL of brine to remove residual aqueous salts.

  • Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Validation: The drying agent should flow freely like sand, indicating all water is absorbed.

  • Filter and concentrate under reduced pressure to yield the purified 2-[1-(Aminomethyl)cyclobutyl]butan-2-ol.

Mandatory Visualization

G N1 Aqueous Reaction Mixture (Contains Amino Alcohol API) N2 Acidification (pH < 4) Add 1M HCl N1->N2 Protonates amine N3 Organic Wash (Removes neutral impurities) N2->N3 Retains API in Aq. N4 Basification (pH > 11) Add 2M NaOH N3->N4 Discard Org. N5 Target Extraction (MTBE) N4->N5 Deprotonates amine N6 Phase Separation (Resolve emulsions w/ Brine) N5->N6 API partitions to Org. N7 Organic Phase Concentration (Pure API) N6->N7 Isolate & Dry

Figure 1: pH-dependent Liquid-Liquid Extraction (LLE) workflow for amino alcohol isolation.

References

  • Computer-aided tool for solvent selection in pharmaceutical processes: Solvent swap. Technical University of Denmark (DTU).
  • Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts.
  • ACCELERATE SOLVENT SELECTION IN PHARMACEUTICAL DEVELOPMENT.
Optimization

Technical Support Center: Minimizing Byproduct Formation in 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL Synthesis

Welcome to the Application Scientist Support Center. The synthesis of 2-[1-(Aminomethyl)cyclobutyl]butan-2-ol (CAS: 1526582-40-0) presents unique chemoselective challenges due to the steric hindrance of the cyclobutane r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The synthesis of 2-[1-(Aminomethyl)cyclobutyl]butan-2-ol (CAS: 1526582-40-0) presents unique chemoselective challenges due to the steric hindrance of the cyclobutane ring and the sensitivity of the tertiary alcohol moiety.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help drug development professionals minimize byproduct formation during the critical aldol-addition and nitrile-reduction phases.

Reaction Pathway & Byproduct Mapping

The following diagram illustrates the synthetic workflow from cyclobutanecarbonitrile and 2-butanone to the target API intermediate, highlighting the exact nodes where critical byproducts diverge.

Pathway SM Cyclobutanecarbonitrile + 2-Butanone Int 1-(2-hydroxybutan-2-yl) cyclobutane-1-carbonitrile SM->Int LDA, THF, -78°C Imine Imine Intermediate Int->Imine Reduction (Hydride/H2) Dehyd Dehydration Byproduct (Alkene, [M-18]+) Int->Dehyd Acidic Workup / Heat Retro Retro-aldol Cleavage (Starting Materials) Int->Retro Base / Heat (> -78°C) Target 2-[1-(Aminomethyl)cyclobutyl] butan-2-ol (Target) Imine->Target Further Reduction Dimer Dimerization Byproduct (Secondary Amine) Imine->Dimer Attack by Primary Amine

Reaction pathway for 2-[1-(Aminomethyl)cyclobutyl]butan-2-ol and primary byproduct formation.

Troubleshooting FAQs

Q1: Why am I seeing a high percentage of secondary amine (dimer) during the nitrile reduction step? Causality: Nitrile reduction does not go directly to the amine; it proceeds via a highly reactive imine intermediate. Before this imine can be fully reduced, it acts as an electrophile. The newly formed primary amine (your target molecule) nucleophilically attacks this unreduced imine, forming a secondary amine dimer after subsequent reduction. Solution: To suppress dimerization, you must outcompete the primary amine. If using catalytic hydrogenation (e.g., Raney Nickel), conduct the reaction in the presence of methanolic ammonia (NH₃/MeOH). Alternatively, modern catalyst-free methods utilizing have proven highly selective for primary amines by generating aminodiborane in situ, virtually eliminating dimer formation[1].

Q2: My LC-MS shows a massive [M-18]+ peak. How do I prevent the dehydration of the tertiary alcohol? Causality: The [M-18]+ peak indicates the loss of water from the 2-butan-2-ol moiety, forming an alkene. Tertiary alcohols are highly susceptible to E1 elimination under acidic conditions or elevated temperatures. Solution: Avoid strong acidic workups entirely. When quenching a Lithium Aluminum Hydride (LiAlH₄) reduction, strictly utilize the [2]. This relies on a precise sequence of water and 15% NaOH to form a filterable aluminate salt at a basic pH, preserving the delicate tertiary alcohol.

Q3: I am recovering unreacted cyclobutanecarbonitrile and 2-butanone from the first step. Is the LDA deprotonation failing? Causality: The failure is rarely the initial deprotonation. Instead, it is a[3]. The addition of the cyclobutyl anion to 2-butanone forms a highly sterically hindered alkoxide. If the reaction is allowed to warm up before quenching, the thermodynamic equilibrium shifts backward, cleaving the newly formed C-C bond[4]. Solution: Maintain strict temperature control at -78°C. Quench the reaction with a weak acid (saturated aqueous NH₄Cl) while the flask is still submerged in the dry ice/acetone bath before allowing the mixture to warm to room temperature.

Quantitative Data: Reduction Strategy Comparison

Selecting the right reduction strategy is critical for maximizing the yield of the primary amine while minimizing dehydration and dimerization.

Reduction StrategyPrimary Amine Yield (%)Dimer Byproduct (%)Dehydration ([M-18]+) (%)Mechanistic Note
Raney Ni / H₂ (Standard) 55%30%5%High dimerization due to imine accumulation.
Raney Ni / H₂ + NH₃ (MeOH) 82%< 5%5%Excess ammonia outcompetes primary amine for the imine.
LiAlH₄ (Acidic Quench) 40%10%45%Severe E1 elimination of the tertiary alcohol.
LiAlH₄ (Fieser Quench) 88%8%< 2%Mild basic quench preserves the tertiary alcohol[2].
Ammonia Borane (AB) 92%< 2%< 1%Catalyst-free, highly selective, mild thermal conditions[1].

Validated Experimental Protocols

The following methodologies are designed as self-validating systems , ensuring you can verify the success of each step mechanistically before proceeding.

Protocol A: Synthesis of 1-(2-hydroxybutan-2-yl)cyclobutane-1-carbonitrile
  • Self-Validation Check: The success of this step is validated by TLC (Hexanes:EtOAc 3:1). The disappearance of the 2-butanone spot and the emergence of a new, UV-inactive spot (stainable with KMnO₄) confirms conversion.

  • Preparation: Purge a flame-dried round-bottom flask with N₂. Add anhydrous THF (10 mL/mmol) and diisopropylamine (1.1 eq). Cool to -78°C using a dry ice/acetone bath.

  • Base Generation: Add n-Butyllithium (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78°C to form LDA.

  • Deprotonation: Add cyclobutanecarbonitrile (1.0 eq) dropwise. Stir for 1 hour at -78°C to ensure complete enolate formation.

  • Coupling: Add 2-butanone (1.1 eq) dropwise. Stir for exactly 2 hours at -78°C.

  • Cold Quench (Critical): Inject saturated aqueous NH₄Cl directly into the reaction mixture while still at -78°C to prevent retro-aldol cleavage.

  • Workup: Allow the mixture to warm to room temperature. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure (Water bath < 30°C to prevent thermal degradation).

Protocol B: Reduction to 2-[1-(Aminomethyl)cyclobutyl]butan-2-ol (LiAlH₄ Method)
  • Self-Validation Check: The Fieser quench is inherently self-validating. A successful quench yields a crisp, white, granular precipitate. If a gelatinous emulsion forms, the water/NaOH stoichiometry was violated.

  • Preparation: Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0°C under an N₂ atmosphere.

  • Addition: Dissolve the intermediate from Protocol A in a small volume of THF. Add this solution dropwise to the LiAlH₄ suspension. (Adding the nitrile to the hydride keeps the reducing agent in excess, minimizing imine dimerization).

  • Reduction: Reflux the mixture for 4 hours. Monitor completion by IR spectroscopy (ensure the total disappearance of the sharp C≡N stretch at ~2250 cm⁻¹).

  • Fieser Quench (Critical): Cool the reaction to 0°C. For every n grams of LiAlH₄ used, sequentially and cautiously add:

    • n mL of deionized water (dropwise, extreme caution: H₂ gas evolution).

    • n mL of 15% aqueous NaOH.

    • 3n mL of deionized water.

  • Isolation: Stir vigorously for 15–30 minutes until the aluminum salts precipitate as a white granular solid[2]. Filter through a Celite pad, wash the filter cake thoroughly with THF, and concentrate the filtrate to yield the target primary amine.

References

  • Ding, M., Chang, J., Mao, J.-X., Zhang, J., & Chen, X. (2022). "Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane." The Journal of Organic Chemistry, 87(24), 16230-16235.[Link]

  • Chemistry LibreTexts. "Quenching Reactions: Aluminum based reactions." LibreTexts.[Link]

  • Asano, K., & Matsubara, S. (2022). "Aldol Addition and Condensation Reactions." Master Organic Chemistry.[Link]

  • Li, M., et al. (2015). "C–C Activation by Retro-Aldol Reaction of Two β-Hydroxy Carbonyl Compounds: Synergy with Pd-Catalyzed Cross-Coupling." The Journal of Organic Chemistry, 81(1), 148-155.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cross-Coupling of 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of highly hindered substrates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of highly hindered substrates.

The molecule 2-[1-(Aminomethyl)cyclobutyl]butan-2-ol represents a "perfect storm" of steric and electronic challenges. It is an α,α,α-trisubstituted, neopentyl-like primary amine. The trajectory for the amine to attack the palladium center is severely restricted by the quaternary C1 of the cyclobutane ring and the adjacent quaternary C2 of the butane chain. Furthermore, the proximal tertiary alcohol serves as a competitive chelating group, threatening to poison the catalyst.

This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to successfully navigate these bottlenecks.

Part 1: Mechanistic Insights & The Root Cause of Failure

Standard cross-coupling conditions (e.g., Pd(OAc)₂, BINAP, Cs₂CO₃) inevitably fail with this substrate. Reaction Progress Kinetic Analysis (RPKA) demonstrates that for such sterically encumbered primary amines, the rate-determining step shifts dramatically [1]. Depending on the aryl halide, either oxidative addition or the amine coordination step becomes a severe kinetic bottleneck.

When amine coordination is slow, the active Pd(II)-aryl species is left vulnerable to side reactions, primarily protodehalogenation. Additionally, strong bases can deprotonate the tertiary alcohol, forming a stable, off-cycle bidentate Pd-alkoxide complex that permanently halts the catalytic cycle.

G Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd(II) Ar-X Pd0->OxAdd Aryl Halide AmineBind Amine Coordination (Steric Bottleneck) OxAdd->AmineBind Amine Proto Protodehalogenation (Side Reaction) OxAdd->Proto Slow Amine Binding Deprot Deprotonation by Base AmineBind->Deprot Base OffCycle Off-Cycle Species (Alkoxide Chelation) AmineBind->OffCycle Alcohol Deprotonation RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Product OffCycle->AmineBind Reversible?

Catalytic cycle highlighting steric bottlenecks and off-cycle alkoxide chelation.

Part 2: Troubleshooting Guides & FAQs

Q1: My LC-MS shows complete consumption of the aryl halide, but no product formation. I only see unreacted amine and the dehalogenated aryl ring. What is happening? A: You are observing protodehalogenation. Because the neopentyl-like steric bulk of your amine prevents it from coordinating to the Pd(II)-aryl intermediate rapidly, the palladium complex instead undergoes reduction or β-hydride elimination (abstracting a proton/hydride from the solvent or base). Causality & Solution: The catalyst is active, but the kinetic barrier for amine binding is too high. You must force the palladium into a highly reactive, monoligated state with a wide binding pocket. Switch to the tBuBrettPhos Pd G3 precatalyst [2]. The bulky di-tert-butyl groups on the ligand prevent bis-ligation, while the G3 mesylate scaffold ensures rapid generation of the active L-Pd(0) species at room temperature.

Q2: I switched to tBuBrettPhos Pd G3, but my reaction stalls at 40% conversion. How do I prevent the tertiary alcohol from poisoning the catalyst? A: Your base is likely deprotonating the adjacent tertiary alcohol (butan-2-ol moiety). While tertiary alcohols are bulky, the resulting alkoxide is highly nucleophilic and will tightly chelate to the Pd(II) center alongside the amine, forming an off-cycle resting state. Causality & Solution: NaOtBu is a strong, relatively small base that can indiscriminately deprotonate the alcohol. Switch to LiHMDS (Lithium bis(trimethylsilyl)amide). LiHMDS is highly sterically hindered and provides excellent proton tolerance, kinetically favoring the deprotonation of the coordinated amine over the free tertiary alcohol.

Q3: Why should I use a G3 precatalyst instead of just mixing Pd₂(dba)₃ and the ligand? A: Mixing Pd sources with bulky ligands like tBuBrettPhos is inefficient and often incomplete, leaving unligated Pd that aggregates into inactive palladium black. The G3 precatalyst is a self-validating system: the 2-aminobiphenyl backbone ensures a strict 1:1 Ligand-to-Palladium ratio and generates the active monoligated Pd(0) quantitatively upon mild base activation [2].

Part 3: Quantitative Data Presentation

The table below summarizes the optimization matrix for coupling highly hindered α,α,α-trisubstituted primary amines, demonstrating the causality behind ligand and base selection.

Ligand / PrecatalystBaseConversion (%)Primary Issue / Mechanistic Observation
BINAP / Pd(OAc)₂Cs₂CO₃< 5%Steric clash prevents amine coordination; starting material recovered.
XPhos Pd G2NaOtBu~ 15%Protodehalogenation dominates due to slow transmetalation.
tBuBrettPhos Pd G3NaOtBu~ 40%Moderate yield; significant off-cycle Pd-alkoxide chelation observed.
tBuBrettPhos Pd G3 LiHMDS > 85% Optimal; bulky base prevents alcohol deprotonation, favoring C-N coupling.
Part 4: Optimized Experimental Protocol

This methodology utilizes a self-validating workflow to ensure catalyst viability and troubleshoot in real-time.

Step 1: Reagent Preparation (Glovebox Required)

  • In a nitrogen-filled glovebox, add the aryl halide (1.0 equiv, 0.5 mmol) and 2-[1-(Aminomethyl)cyclobutyl]butan-2-ol (1.2 equiv, 0.6 mmol) to an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.

  • Add tBuBrettPhos Pd G3 (2 mol%, 0.01 mmol) and LiHMDS (2.5 equiv, 1.25 mmol). Note: The excess base accounts for the acidic protons on the primary amine.

Step 2: Solvent Addition & Reaction Execution

  • Add anhydrous, thoroughly degassed 1,4-dioxane (2.5 mL, 0.2 M).

  • Seal the tube with a Teflon-lined screw cap, remove it from the glovebox, and place it in a pre-heated oil bath at 80 °C.

  • Stir vigorously (1000 rpm) for 12 hours. Causality Note: High stirring rates ensure uniform kinetics, preventing localized concentration gradients that favor side reactions.

Step 3: Self-Validation (In-Process Control)

  • At the 2-hour mark, withdraw a 10 µL aliquot under positive nitrogen pressure.

  • Quench with wet EtOAc and analyze via LC-MS.

  • Validation Check: You should observe the complete disappearance of the G3 precatalyst mass. If a mass corresponding to [M + Pd - H]+ is observed without the aryl group, alkoxide chelation is occurring, indicating that your solvent or reagents were wet, or the base degraded.

Step 4: Workup & Isolation

  • Cool the reaction to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove palladium residues and lithium salts.

  • Concentrate under reduced pressure and purify via flash column chromatography.

References
  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. URL: [Link]

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920. URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reproducibility of Synthetic Pathways for 2-[1-(Aminomethyl)cyclobutyl]butan-2-ol

Introduction The molecule 2-[1-(aminomethyl)cyclobutyl]butan-2-ol represents a novel chemical entity incorporating a structurally significant 1,1-disubstituted cyclobutane ring. Functionalized cyclobutanes are highly val...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The molecule 2-[1-(aminomethyl)cyclobutyl]butan-2-ol represents a novel chemical entity incorporating a structurally significant 1,1-disubstituted cyclobutane ring. Functionalized cyclobutanes are highly valued in medicinal chemistry as they provide sp3-enriched, conformationally restricted scaffolds that can enhance pharmacological properties such as metabolic stability and binding affinity.[1][2] The presence of a primary amine and a tertiary alcohol further imparts opportunities for diverse biological interactions and further chemical modifications.

Given the absence of a standardized, published synthesis for 2-[1-(aminomethyl)cyclobutyl]butan-2-ol, this guide presents a comparative analysis of two proposed, plausible synthetic pathways. These routes have been designed based on established and reliable chemical transformations reported in the literature for analogous structures. This document aims to provide researchers, scientists, and drug development professionals with a detailed, objective comparison of these pathways, focusing on reproducibility, efficiency, and potential challenges, thereby enabling an informed decision for its de novo synthesis.

Proposed Synthetic Pathway A: The Nitrile-Grignard Approach

This pathway offers a concise, three-step synthesis commencing from ethyl 1-cyanocyclobutanecarboxylate. The strategy hinges on the differential reactivity of the ester and nitrile functional groups towards a Grignard reagent, followed by a standard reduction of the nitrile.

Overall Reaction Scheme (Pathway A)

Pathway_A A Ethyl 1-cyanocyclobutanecarboxylate B 2-(1-Cyanocyclobutyl)butan-2-ol A->B 1. EtMgBr, THF 2. H₃O⁺ workup C 2-[1-(Aminomethyl)cyclobutyl]butan-2-ol B->C LiAlH₄, THF or H₂, Raney Ni

Caption: Overall workflow for the Nitrile-Grignard Approach (Pathway A).

Detailed Experimental Protocol (Pathway A)

Step 1: Grignard Reaction of Ethyl 1-cyanocyclobutanecarboxylate

The first step involves the formation of the tertiary alcohol via the addition of an ethyl Grignard reagent to the ester. Esters are generally more susceptible to nucleophilic attack by Grignard reagents than nitriles, which should allow for a degree of selectivity.

  • Protocol: To a solution of ethyl 1-cyanocyclobutanecarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to 0 °C under a nitrogen atmosphere, a solution of ethylmagnesium bromide (2.2 eq, typically 3.0 M in diethyl ether) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 2-(1-cyanocyclobutyl)butan-2-ol, can be purified by flash column chromatography on silica gel.

  • Causality: The use of at least two equivalents of the Grignard reagent is crucial because the first equivalent deprotonates the alpha-carbon of the ester, and the second equivalent adds to the carbonyl carbon. The subsequent addition of another equivalent leads to the formation of the tertiary alcohol after workup.[3] Anhydrous conditions are critical to prevent quenching of the highly reactive Grignard reagent.

Step 2: Reduction of the Nitrile

The final step is the reduction of the cyano group to the primary aminomethyl group. This can be achieved through several reliable methods.

  • Protocol (using LiAlH₄): The purified 2-(1-cyanocyclobutyl)butan-2-ol (1.0 eq) is dissolved in anhydrous THF under a nitrogen atmosphere and cooled to 0 °C. Lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) is added portion-wise, and the reaction mixture is stirred at room temperature or gently refluxed for 4-8 hours. Upon completion, the reaction is cooled to 0 °C and sequentially quenched by the careful, dropwise addition of water, followed by 15% aqueous NaOH, and finally more water (Fieser workup). The resulting granular precipitate is filtered off, and the filtrate is concentrated to yield the crude product, which can be purified by distillation or chromatography to afford 2-[1-(aminomethyl)cyclobutyl]butan-2-ol.

  • Trustworthiness: This two-step pathway relies on highly predictable and well-documented transformations (Grignard reaction on esters and nitrile reduction), which enhances its potential for reproducibility.

Proposed Synthetic Pathway B: The Azide-Intermediate Approach

This alternative pathway is longer but may offer better control over selectivity. It begins with the commercially available diethyl 1,1-cyclobutanedicarboxylate and introduces the nitrogen functionality in a masked form (azide) before constructing the tertiary alcohol.

Overall Reaction Scheme (Pathway B)

Pathway_B cluster_0 Functional Group Interconversion cluster_1 Carbon Skeleton Elaboration & Deprotection A Diethyl 1,1-cyclobutanedicarboxylate B Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate A->B 1. KOH (1 eq) 2. BH₃·THF C Ethyl 1-(azidomethyl)cyclobutanecarboxylate B->C 1. TsCl, Py 2. NaN₃, DMF D 2-[1-(Azidomethyl)cyclobutyl]butan-2-ol C->D 1. EtMgBr, THF 2. H₃O⁺ workup E 2-[1-(Aminomethyl)cyclobutyl]butan-2-ol D->E H₂, Pd/C or PPh₃, H₂O

Caption: Overall workflow for the Azide-Intermediate Approach (Pathway B).

Detailed Experimental Protocol (Pathway B)

Step 1: Selective Monoreduction of Diethyl 1,1-cyclobutanedicarboxylate

  • Protocol: Diethyl 1,1-cyclobutanedicarboxylate (1.0 eq) is selectively hydrolyzed using one equivalent of potassium hydroxide in ethanol to yield the corresponding mono-acid mono-ester. The resulting carboxylic acid is then selectively reduced to the primary alcohol using a borane reagent (e.g., BH₃·THF) to give ethyl 1-(hydroxymethyl)cyclobutanecarboxylate.

  • Expertise: Selective hydrolysis is a standard procedure, and the subsequent reduction of a carboxylic acid in the presence of an ester is a well-established chemoselective transformation using borane reagents.

Step 2: Conversion of Hydroxyl to Azide

  • Protocol: The alcohol, ethyl 1-(hydroxymethyl)cyclobutanecarboxylate (1.0 eq), is dissolved in pyridine or dichloromethane with a non-nucleophilic base and cooled to 0 °C. Toluenesulfonyl chloride (TsCl, 1.1 eq) is added, and the reaction is stirred until the alcohol is consumed. After workup, the resulting tosylate is dissolved in dimethylformamide (DMF), and sodium azide (NaN₃, 1.5 eq) is added. The mixture is heated to 60-80 °C for several hours. After cooling and aqueous workup, ethyl 1-(azidomethyl)cyclobutanecarboxylate is obtained.

  • Causality: This is a classic two-step conversion of an alcohol to an azide via an Sₙ2 reaction on a sulfonate ester intermediate. The azide serves as a robust precursor to the primary amine.

Step 3: Grignard Reaction

  • Protocol: Following the same procedure as in Pathway A, ethyl 1-(azidomethyl)cyclobutanecarboxylate (1.0 eq) is treated with excess ethylmagnesium bromide (2.2 eq) in THF to yield 2-[1-(azidomethyl)cyclobutyl]butan-2-ol.

  • Authoritative Grounding: The azide group is generally unreactive towards Grignard reagents, making this a reliable transformation.

Step 4: Azide Reduction

  • Protocol: The azide, 2-[1-(azidomethyl)cyclobutyl]butan-2-ol (1.0 eq), is dissolved in methanol or ethyl acetate, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The flask is evacuated and backfilled with hydrogen gas, and the mixture is stirred vigorously under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the final product. Alternatively, a Staudinger reduction using triphenylphosphine followed by hydrolysis can be employed.

  • Trustworthiness: Catalytic hydrogenation is a very clean and high-yielding method for azide reduction, often producing the amine in high purity.

Comparative Analysis

FeaturePathway A: Nitrile-GrignardPathway B: Azide-Intermediate
Number of Steps 2 (from ethyl 1-cyanocyclobutanecarboxylate)4 (from diethyl 1,1-cyclobutanedicarboxylate)
Starting Material Ethyl 1-cyanocyclobutanecarboxylateDiethyl 1,1-cyclobutanedicarboxylate
Accessibility Less common, may require synthesisReadily commercially available
Estimated Overall Yield Moderate to Good (Potentially 50-70%)Moderate (Potentially 30-50%)
Key Challenges Potential for Grignard reagent to react with the nitrile or alpha-proton.Longer sequence, requires multiple purifications. Handling of sodium azide.
Reproducibility High, but sensitive to Grignard reaction conditions and selectivity.High, as each step is a standard, high-yielding transformation.
Safety Concerns Use of LiAlH₄ (pyrophoric).Use of sodium azide (toxic and potentially explosive).
Scalability More scalable due to fewer steps.Less scalable due to the multi-step nature and azide use.

Conclusion and Recommendation

Both proposed pathways offer viable routes to the target molecule, 2-[1-(aminomethyl)cyclobutyl]butan-2-ol, based on sound and well-precedented chemical principles.

Pathway A is significantly more convergent and efficient in terms of step count. Its success is highly dependent on the selective reaction of the Grignard reagent with the ester over the nitrile. While this is generally feasible, it may require careful optimization of reaction conditions (temperature, addition rate) to minimize side products. If the starting material is readily accessible, this pathway would be the preferred route for rapid synthesis and scalability.

Pathway B is a longer, more linear synthesis. However, each individual step is a high-yielding and robust transformation with well-understood mechanisms. This linear approach offers greater control and potentially easier purification at each stage, which may lead to higher overall reproducibility, especially for an initial, small-scale synthesis. The main drawbacks are the increased number of steps, which lowers the theoretical overall yield, and the safety precautions required when handling sodium azide.

For researchers prioritizing speed and potential for scale-up, Pathway A is recommended , with the caveat that initial optimization of the Grignard step will be necessary. For those prioritizing a robust, step-wise approach with predictable outcomes for initial discovery efforts, Pathway B offers a more conservative and highly reliable, albeit longer, alternative.

References

  • Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications. [Link]

  • A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid. ResearchGate. [Link]

  • Preparation of 1-(dimethylamino)-2-methylbutan-2-ol. PrepChem.com. [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. MDPI. [Link]

  • Method for splitting 1-amino-alkan-2-ol compounds.
  • Synthesis of Substituted 2-Amino-Cyclobutanones. Loyola eCommons. [Link]

  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository. [Link]

  • Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes. ChemRxiv. [Link]

  • Method for preparing 2-methyl-4-phenylbutan-2-OL.

Sources

Comparative

A Guide to Cross-Laboratory Validation of Assay Results for 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL

Abstract The successful transfer of an analytical method from a development to a quality control (QC) setting, or between multiple testing sites, is a critical milestone in the pharmaceutical development lifecycle. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The successful transfer of an analytical method from a development to a quality control (QC) setting, or between multiple testing sites, is a critical milestone in the pharmaceutical development lifecycle. This guide provides a comprehensive framework for conducting a cross-laboratory (or inter-laboratory) validation study for the quantitative analysis of the novel active pharmaceutical ingredient (API), 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL. We will detail a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, outline a rigorous inter-laboratory study protocol, and present a comparative analysis of hypothetical results. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose and to ensure the consistency and reliability of data generated across different laboratories.[1][2] This process is fundamental to maintaining product quality and meeting regulatory expectations as defined by the International Council for Harmonisation (ICH).[1][2][3][4][5]

Introduction: The Imperative for Method Reproducibility

In pharmaceutical development, an analytical method is not merely a procedure but a core component of quality assurance. Its purpose is to generate reliable data on the identity, purity, and strength of a drug substance. Before a method can be adopted for routine use across different sites (e.g., contract manufacturing organizations, international research hubs), it must be proven to be reproducible.[2][6] Reproducibility, as defined by the ICH, expresses the precision between laboratories.[2] A cross-laboratory validation study is the ultimate test of a method's robustness and transferability, challenging it with the inherent variability of different environments, equipment, analysts, and reagent sources.[6][7]

This guide uses the fictional molecule, 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL, a small molecule API with a primary amine and a tertiary alcohol, as a case study. The principles and protocols described herein are grounded in established regulatory guidelines and are broadly applicable to similar small molecule assays.

The Reference Analytical Method: HPLC-UV Assay

A reverse-phase HPLC method with UV detection is the chosen analytical technique due to its wide applicability, robustness, and suitability for quantifying small organic molecules.[8][9][10][11]

Chromatographic Conditions

The causality behind these specific conditions is as follows:

  • Column: A C18 stationary phase is selected for its hydrophobic properties, providing good retention for the moderately polar analyte. The 4.6 x 150 mm, 5 µm dimensions offer a good balance between resolution and analysis time.

  • Mobile Phase: A gradient of acetonitrile and a low pH phosphate buffer is used. The acidic pH (pH 2.5) ensures that the primary amine on the analyte is protonated, leading to a single, consistent ionic form that chromatographs with a sharp, symmetrical peak. Acetonitrile is a common organic modifier providing good elution strength.

  • Gradient Elution: A gradient is employed to ensure any potential impurities, which may have different polarities, are eluted from the column, preventing carryover and ensuring the specificity of the assay.[8]

  • Detection: The UV detection wavelength of 210 nm is chosen because the analyte lacks a strong chromophore, and this lower wavelength provides sufficient sensitivity for quantification.

System Suitability Testing (SST)

Before any sample analysis, each laboratory must confirm their system is performing adequately by running a System Suitability Test.[1][12] SST is an integral part of the analytical procedure and ensures that the equipment, electronics, and analytical operations constitute a system capable of producing reliable data.[1][12][13]

SST Protocol:

  • Prepare a standard solution of 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL at the target concentration (e.g., 0.5 mg/mL).

  • Perform five replicate injections of this solution.

  • Calculate the performance parameters against the acceptance criteria in Table 1.

Table 1: System Suitability Test (SST) Acceptance Criteria

ParameterAcceptance CriterionRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.[13]
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector system.[13]
Retention Time (RT) Consistency %RSD ≤ 1.0%Indicates the stability of the pump and mobile phase composition.
Theoretical Plates (N) ≥ 2000Measures column efficiency, ensuring adequate separation power.

Acceptance criteria are based on common industry practices and USP guidelines.[13]

Inter-Laboratory Study Design

The objective of this study is to assess the reproducibility of the analytical method when performed by different analysts on different HPLC systems in separate laboratories.[2]

Study Participants and Materials
  • Coordinating Laboratory: Responsible for preparing and distributing a single, homogenous batch of all required materials.

  • Participating Laboratories: Three independent laboratories (Lab A, Lab B, Lab C) will participate in the study.

  • Materials Provided:

    • A single lot of 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL reference standard.

    • A single lot of the drug product placebo.

    • Three batches of drug product samples at 100% of the target concentration (e.g., 100 mg/tablet).

    • A detailed, validated analytical procedure document.

    • A standardized reporting template.

Experimental Workflow

The workflow is designed to minimize extraneous variables and focus on the performance of the method itself.

G cluster_coord Coordinating Laboratory cluster_part Participating Labs (A, B, C) cluster_analysis Centralized Data Analysis Coord1 Prepare & Characterize Homogenous Samples Coord2 Prepare Validation Kit (API, Samples, Protocol) Coord1->Coord2 Coord3 Ship Kits to Participating Labs Coord2->Coord3 Part1 Receive Kit & Perform SST Coord3->Part1 Part2 Analyze Samples (Accuracy & Precision) Part1->Part2 Part3 Report Data to Coordinating Lab Part2->Part3 Analysis1 Collect Results from all Labs Part3->Analysis1 Analysis2 Perform Statistical Analysis (ANOVA, %RSDr, %RSDR) Analysis1->Analysis2 Analysis3 Generate Final Validation Report Analysis2->Analysis3

Caption: Inter-laboratory validation workflow.
Validation Parameters to be Assessed

The study will focus on precision and accuracy, as these are the most critical parameters for demonstrating reproducibility.[1][2]

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.[6] Assessed by having each lab analyze six independent preparations of the same drug product batch.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts).[2][6] Assessed by having each lab repeat the analysis on a different day with a different analyst.

    • Reproducibility (Inter-laboratory precision): The key outcome of the study, measuring precision between the three laboratories.[2][14]

  • Accuracy:

    • Assessed via a spike-recovery study. Each lab will spike the drug product placebo with the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three preparations at each level.[1][2]

Results and Comparative Analysis

The data from all three laboratories are collected and analyzed statistically to determine if the method meets the pre-defined acceptance criteria.

Precision Results

The primary statistic for comparing precision is the Relative Standard Deviation (%RSD). For reproducibility, an Analysis of Variance (ANOVA) is used to parse the different sources of variation.[6][15]

Table 2: Comparative Precision Results for 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL Assay (% Assay)

LaboratoryRepeatability (%RSD)(n=6 preparations)Intermediate Precision (%RSD)(n=12, 2 days/analysts)Mean Assay Value (%)
Lab A 0.851.1099.8
Lab B 0.911.25100.5
Lab C 0.791.0599.5
Acceptance Criterion ≤ 2.0% ≤ 2.0% N/A
Overall Reproducibility (%RSDR) \multicolumn{3}{c}{1.35% }
Reproducibility Criterion \multicolumn{3}{c}{≤ 5.0% }

The results show that all individual laboratories easily met the criteria for repeatability and intermediate precision. Most importantly, the overall reproducibility (%RSDR) across the three labs was 1.35%, which is well within the typical acceptance limit of ≤ 5.0%, demonstrating the method is robust and transferable.

Accuracy Results

Accuracy is reported as the percent recovery of the known amount of API spiked into the placebo.

Table 3: Comparative Accuracy (Spike-Recovery) Results

Laboratory80% Level(Mean % Recovery)100% Level(Mean % Recovery)120% Level(Mean % Recovery)
Lab A 99.5100.299.8
Lab B 100.8101.0100.5
Lab C 99.199.699.3
Acceptance Criterion \multicolumn{3}{c}{98.0% - 102.0% }
Overall Mean Recovery \multicolumn{3}{c}{100.0% }

All laboratories demonstrated excellent accuracy, with mean recovery values at all three levels falling squarely within the 98.0% to 102.0% acceptance range. This indicates that the method is free from significant matrix effects or systematic errors across the different sites.

Discussion and Conclusion

The cross-laboratory validation study for the 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL assay was successful. The data presented in Tables 2 and 3 confirm that the HPLC-UV method is precise, accurate, and, most critically, reproducible.

G Start Start: Method Transfer Decision1 Do all labs pass SST? Start->Decision1 Process1 Labs A, B, C Analyze Samples Decision1->Process1 Yes End_Fail Action: Investigate & Optimize Method Protocol Decision1->End_Fail No Decision2 Are Precision (%RSDR) & Accuracy (%Recovery) within criteria? Process1->Decision2 End_Success Conclusion: Method is Validated for Transfer Decision2->End_Success Yes Decision2->End_Fail No

Caption: Decision logic for method transfer validation.

The low %RSDR value (1.35%) demonstrates that any inherent variability between laboratories—including different HPLC systems, analysts, and environments—does not significantly impact the final assay result. The high accuracy across all labs confirms the method's ability to correctly quantify the analyte without interference from excipients.

Based on this comprehensive study, the analytical method for 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL is deemed robust, reliable, and suitable for transfer to and implementation in quality control laboratories for routine analysis. The objective of validating the procedure for its intended purpose has been met.[1][2]

References

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH-Q2 Analytical Method Validation Source: Japan's Pharmaceuticals and Medical Devices Agency (PMDA) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: Japan's Pharmaceuticals and Medical Devices Agency (PMDA) - English Version URL: [Link]

  • Title: HPLC-UV Method Development: Testing 9 Articles in Formulation Source: NorthEast BioLab URL: [Link]

  • Title: Guidelines for the validation of analytical methods for testing agricultural chemical residues in food Source: Ministry of Health, Labour and Welfare, Japan URL: [Link]

  • Title: ICH Q14: Analytical Procedure Development Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: HPLC-UV method development and validation for anticancer drug sorafenib and the co-prescribed drug dexamethasone Source: Frontiers in Chemistry URL: [Link]

  • Title: Comparative Study of UV And HPLC Methods for Estimation of Drug Source: Preprints.org URL: [Link]

  • Title: System Suitability in HPLC Analysis Source: Pharmaguideline URL: [Link]

  • Title: Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]

  • Title: Objective criteria for statistical assessments of cross validation of bioanalytical methods Source: Taylor & Francis Online URL: [Link]

  • Title: Small Molecule Development Analytical Methods for Faster Time to Market Source: Hovione URL: [Link]

  • Title: Exploring Analytical Method Variability: A Comparative Study of ANOVA, Maximum Likelihood, and Restricted Maximum Likelihood in Analytical Validation Source: ACG Publications URL: [Link]

  • Title: ANOVA - a robust statistical tool for determining intermediate precision in analytical method validation Source: Pharmabiz.com URL: [Link]

  • Title: System suitability Requirements for a USP HPLC Method - HPLC Primer Source: Chrom-Tech URL: [Link]

  • Title: Validation and Verification Guidelines for Analytical Methods Source: ACS Reagent Chemicals URL: [Link]

  • Title: Statistical tools and approaches to validate analytical methods: methodology and practical examples Source: De Gruyter URL: [Link]

  • Title: Statistical methodology considerations for analytical validation studies where measures have directly comparable units Source: Digital Medicine and Clinical Trial Design (DATAcc) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to Personal Protective Equipment for Handling 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL

This document provides essential guidance on the selection and use of Personal Protective Equipment (PPE) for handling 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL. As specific safety data for this compound is not widely avai...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential guidance on the selection and use of Personal Protective Equipment (PPE) for handling 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL. As specific safety data for this compound is not widely available, these recommendations are grounded in a conservative risk assessment based on its constituent functional groups: a primary amine and a tertiary alcohol. This approach prioritizes user safety by treating the substance with the caution required for potentially hazardous novel chemicals.

The fundamental principle is to prevent all routes of exposure—dermal, ocular, and respiratory. The operational plans herein are designed to be self-validating systems of safety, ensuring that researchers, scientists, and drug development professionals can manage this chemical with confidence and integrity.

Hazard Analysis: A Functional Group Approach

Understanding the potential risks associated with the chemical structure of 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL is critical for appropriate PPE selection.

  • Primary Aliphatic Amine Moiety: Aliphatic amines can be corrosive and cause severe skin burns and eye damage.[1] They are often readily absorbed through the skin and can cause respiratory irritation.[2][3] Inhalation of amine vapors may lead to irritation of the nose, throat, and lungs.[4] Therefore, preventing skin and eye contact is paramount.

  • Tertiary Alcohol Moiety: Alcohols, particularly those with a low molecular weight, are typically flammable liquids whose vapors can form explosive mixtures in the air.[5][6] A Safety Data Sheet for a similar tertiary alcohol, 2-methyl-2-butanol, lists it as a highly flammable liquid that causes skin and respiratory irritation.[7] Consequently, all ignition sources must be rigorously controlled, and appropriate flame-resistant apparel should be worn.

Based on this analysis, 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL must be handled as a substance that is potentially corrosive, irritating, readily absorbed through the skin, and flammable.

Core PPE Requirements and Protocols

All handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure through proper engineering controls.[6] The following PPE is mandatory and serves as the last line of defense.[8]

Data Presentation: PPE Selection by Task

For clarity, the required PPE is summarized by the nature of the laboratory task. This table provides at-a-glance guidance for routine operations.

Task CategoryMinimum Required PPE
Low-Energy Operations (e.g., Weighing solids, preparing stock solutions, analytical measurements)1. Flame-Resistant (FR) Lab Coat2. Indirectly Vented Chemical Splash Goggles3. Double-Gloving: Nitrile or Neoprene Gloves4. Closed-toe, Chemical-Resistant Footwear
High-Energy or High-Volume Operations (e.g., Reactions under reflux, distillations, handling >50 mL)1. All "Low-Energy" PPE2. Chemical-Resistant Apron (over FR Lab Coat)3. Full-Face Shield (worn over chemical splash goggles)
Risk of Aerosolization (e.g., Sonicating, vortexing, or any procedure outside a fume hood)1. All "High-Energy" PPE2. Air-Purifying Respirator with Organic Vapor/Amine Cartridges
Detailed PPE Specifications
  • Eye and Face Protection : Indirectly vented chemical splash goggles that meet the ANSI Z87.1 standard are mandatory at all times.[9] For procedures with a higher risk of splashes or exothermic reactions, a full-face shield must be worn in addition to the goggles.[8][9]

  • Skin and Body Protection :

    • Gloves : Double-gloving provides an essential barrier against corrosive amines. A common practice is to wear a lighter-weight nitrile glove underneath a heavier, chemical-resistant glove (e.g., neoprene or butyl rubber).[9][10] Gloves must be inspected for any signs of degradation before each use and changed immediately upon contact with the chemical.[9]

    • Lab Coat : A flame-resistant (FR) lab coat must be worn and fully buttoned.[9] Standard cotton or polyester lab coats are insufficient due to the flammability hazard posed by the alcohol functional group.

    • Apron : For larger-scale work, a chemical-resistant apron provides an additional layer of protection against spills.[11]

    • Apparel and Footwear : Long pants and closed-toe shoes made of a non-porous material are required.[11][12] Polyester and acrylic clothing should be avoided.[9]

  • Respiratory Protection : All work should be performed in a chemical fume hood.[6] If engineering controls are insufficient or if there is a potential for aerosol generation outside of a hood, respiratory protection is required.[11] This necessitates the use of a properly fitted air-purifying respirator equipped with cartridges rated for organic vapors and amines. All respirator users must be part of a formal respiratory protection program that includes medical evaluation and annual fit testing, as mandated by OSHA.[9][13]

Experimental Protocols: Donning and Doffing PPE

The sequence of putting on and removing PPE is a critical control point for preventing contamination.

Protocol 1: Donning PPE Sequence
  • Wash Hands : Begin with clean, dry hands.

  • Don Inner Gloves : Put on the first pair of nitrile gloves.

  • Don Lab Coat : Wear the flame-resistant lab coat, ensuring it is fully buttoned.

  • Don Chemical Apron : If required, secure the chemical-resistant apron over the lab coat.

  • Don Respiratory Protection : If required, perform a seal check and don the respirator.

  • Don Eye/Face Protection : Put on chemical splash goggles. If required, place the face shield over the goggles.

  • Don Outer Gloves : Put on the second, heavier pair of chemical-resistant gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.

Protocol 2: Doffing PPE Sequence (To Avoid Contamination)

This sequence is designed to remove the most contaminated items first.

  • Inspect Outer Gloves : Check for any visible contamination.

  • Remove Outer Gloves : Peel off the outer gloves without touching the outside surface with your bare skin. Dispose of them in the designated hazardous waste container.

  • Remove Face Shield/Apron : Remove the face shield and/or apron, handling them by the straps and avoiding contact with the front surfaces.

  • Exit the Immediate Work Area : Step away from the immediate experimental zone.

  • Remove Lab Coat : Remove the lab coat by rolling it down the arms and folding it inward to contain any surface contamination.

  • Remove Goggles : Remove goggles from the back of the head forward.

  • Remove Respirator : If worn, remove the respirator.

  • Remove Inner Gloves : Peel off the inner pair of gloves.

  • Wash Hands Thoroughly : Immediately wash hands with soap and water.

Visualization of Safety Workflow

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_input Phase 1: Task Assessment cluster_process Phase 2: Hazard Evaluation & PPE Selection cluster_output Phase 3: Final Protocol start Define Experimental Task hood_check Work in Fume Hood? start->hood_check scale_check Scale > 50 mL or High Splash Risk? hood_check->scale_check Yes no_hood Re-evaluate Procedure. Consult EHS. DO NOT PROCEED. hood_check->no_hood No aerosol_check Aerosol Generation Possible? scale_check->aerosol_check No enhanced_ppe Add: - Face Shield - Chemical Apron scale_check->enhanced_ppe Yes base_ppe Mandatory Base PPE: - FR Lab Coat - Goggles - Double Gloves - Closed-toe Shoes aerosol_check->base_ppe No resp_ppe Add: - Respirator (OV/Amine) aerosol_check->resp_ppe Yes final_protocol Execute Task Following Donning/Doffing Protocols base_ppe->final_protocol enhanced_ppe->aerosol_check resp_ppe->base_ppe

Caption: PPE selection workflow for handling 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL.

Disposal Plan

All disposable PPE, including gloves, aprons, and any contaminated lab materials (e.g., pipette tips, weighing paper), must be treated as hazardous waste. Collect these materials in a designated, sealed waste container within the laboratory. Follow all institutional and local regulations for hazardous waste disposal.

Conclusion

The responsible handling of novel chemical entities like 2-[1-(Aminomethyl)cyclobutyl]butan-2-OL demands a conservative and proactive approach to safety. By understanding the potential hazards inferred from its functional groups and adhering to the multi-layered PPE and procedural guidance outlined here, researchers can effectively minimize exposure and maintain a safe laboratory environment. Always consult your institution's Chemical Hygiene Plan and your Environmental Health and Safety (EHS) department for site-specific requirements.[13][14]

References

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